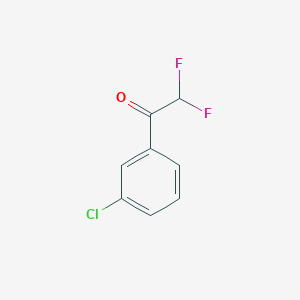
5-Ethynyl-2-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-2-nitropyridine is a chemical compound with the molecular formula C7H4N2O2 and a molecular weight of 148.12 g/mol It is characterized by the presence of an ethynyl group at the 5-position and a nitro group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-nitropyridine typically involves the reaction of 2-bromo-5-nitropyridine with terminal acetylenes using the Sonogashira coupling reaction . This reaction is catalyzed by palladium and often employs copper as a co-catalyst. The reaction conditions generally include the use of an organic solvent such as tetrahydrofuran (THF) and a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 5-Ethynyl-2-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethynyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Reduction Reactions: The major product is 5-ethynyl-2-aminopyridine.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives of the ethynyl group.
科学的研究の応用
5-Ethynyl-2-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用機序
The mechanism of action of 5-Ethynyl-2-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the ethynyl group can undergo addition reactions with various biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes .
類似化合物との比較
2-Ethynyl-5-nitropyridine: Similar in structure but with the positions of the ethynyl and nitro groups reversed.
5-Nitro-2-phenacylpyridine: Contains a phenacyl group instead of an ethynyl group.
5-Nitro-2-acetylpyridine: Contains an acetyl group instead of an ethynyl group.
Uniqueness: 5-Ethynyl-2-nitropyridine is unique due to the specific positioning of the ethynyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse research fields make it a valuable compound for scientific investigation.
特性
分子式 |
C7H4N2O2 |
|---|---|
分子量 |
148.12 g/mol |
IUPAC名 |
5-ethynyl-2-nitropyridine |
InChI |
InChI=1S/C7H4N2O2/c1-2-6-3-4-7(8-5-6)9(10)11/h1,3-5H |
InChIキー |
WYUQDHWEIFBEMW-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CN=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B15242725.png)
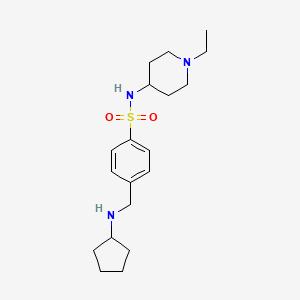

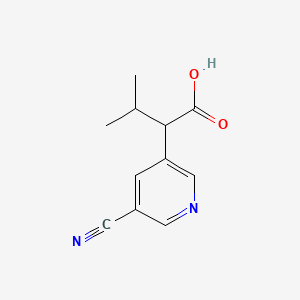
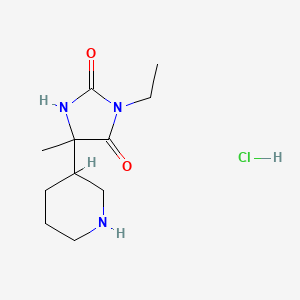
![N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15242763.png)
![2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B15242773.png)
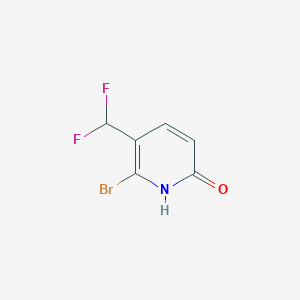
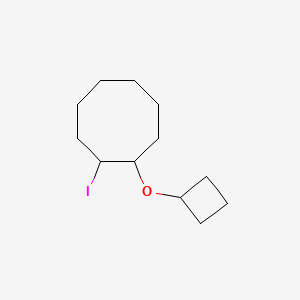
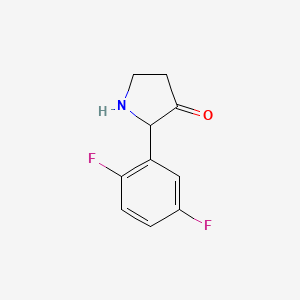
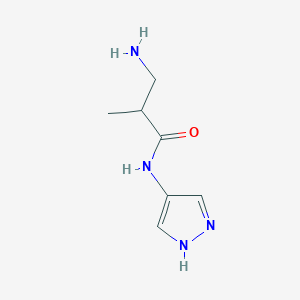

![(2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B15242820.png)
